Bench Stability Superiority Over the Parent B–H Oxazaborolidine (Direct Head-to-Head Comparison)
In the foundational Corey et al. 1987 paper, B-methylated oxazaborolidine 2 was directly compared with B–H oxazaborolidine 1 for operational stability. Catalyst 2 'can be stored in closed containers at room temperature and weighed or transferred in air,' whereas '1 is both air and moisture sensitive' and requires inert-atmosphere handling [1]. This stability difference is accompanied by improved or equivalent enantioselectivity: 'reduction of ketones with 2 as catalyst proceeds with either appreciably higher or the same enantioselectivity as observed for corresponding reaction catalyzed by 1' [1].
| Evidence Dimension | Bench stability to air and moisture |
|---|---|
| Target Compound Data | Stable; can be stored in closed containers at room temperature, weighed or transferred in air |
| Comparator Or Baseline | B–H oxazaborolidine 1 (CAS 112022-83-0 parent): both air- and moisture-sensitive; requires inert-atmosphere handling |
| Quantified Difference | Qualitative categorical difference: air-stable vs. air-sensitive |
| Conditions | Room-temperature storage and weighing in ambient atmosphere |
Why This Matters
The B–H analog requires Schlenk-line or glovebox handling, adding cost and complexity for procurement and scale-up; the B-methyl variant eliminates this barrier without sacrificing enantioselectivity.
- [1] Corey, E. J.; Bakshi, R. K.; Shibata, S.; Chen, C.-P.; Singh, V. K. A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. J. Am. Chem. Soc. 1987, 109 (25), 7925–7926. View Source
